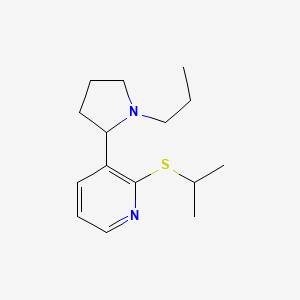
5-(Cyclopentanecarbonyl)furan-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Cyclopentanecarbonyl)furan-2-carboxylic acid is a chemical compound with the molecular formula C11H10O4 It is characterized by a furan ring substituted with a cyclopentanecarbonyl group and a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Cyclopentanecarbonyl)furan-2-carboxylic acid typically involves the reaction of furan-2-carboxylic acid with cyclopentanecarbonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Cyclopentanecarbonyl)furan-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The carboxylic acid group can be converted to esters or amides through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Alcohols or amines in the presence of coupling agents like dicyclohexylcarbodiimide (DCC).
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: 5-(Cyclopentanemethyl)furan-2-carboxylic acid.
Substitution: Esters or amides of this compound.
Applications De Recherche Scientifique
5-(Cyclopentanecarbonyl)furan-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 5-(Cyclopentanecarbonyl)furan-2-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The furan ring and cyclopentanecarbonyl group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Furan-2-carboxylic acid: Lacks the cyclopentanecarbonyl group, making it less hydrophobic.
5-(Cyclopentanecarbonyl)furan-2,5-dicarboxylic acid: Contains an additional carboxylic acid group, increasing its acidity and potential for hydrogen bonding.
Cyclopentanecarboxylic acid: Lacks the furan ring, reducing its aromatic character.
Uniqueness
5-(Cyclopentanecarbonyl)furan-2-carboxylic acid is unique due to the combination of a furan ring and a cyclopentanecarbonyl group. This structural feature imparts distinct chemical and physical properties, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C11H12O4 |
|---|---|
Poids moléculaire |
208.21 g/mol |
Nom IUPAC |
5-(cyclopentanecarbonyl)furan-2-carboxylic acid |
InChI |
InChI=1S/C11H12O4/c12-10(7-3-1-2-4-7)8-5-6-9(15-8)11(13)14/h5-7H,1-4H2,(H,13,14) |
Clé InChI |
DCKARNOZXBVDCG-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)C(=O)C2=CC=C(O2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


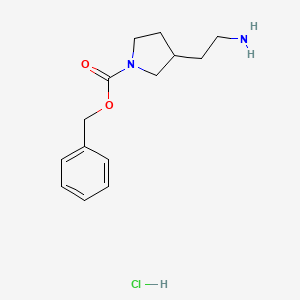
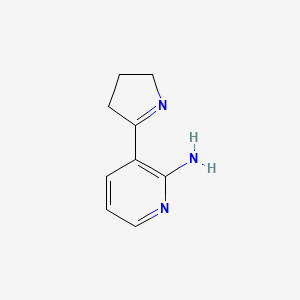

![7-Methyl-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11800195.png)
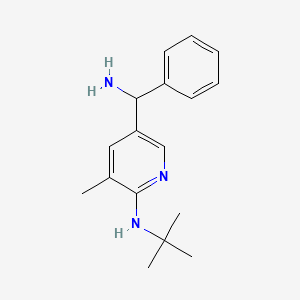

![4-(1-Bromo-8-chloroimidazo[1,5-A]pyrazin-3-YL)morpholine](/img/structure/B11800230.png)

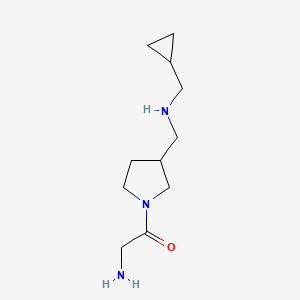
![5-(Methylsulfonyl)-4-phenyl-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B11800265.png)
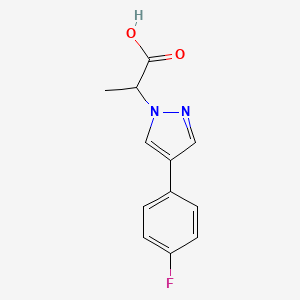

![6-(4-Methoxy-2-methylphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid](/img/structure/B11800273.png)
